molecular formula C19H16N2O5S B2430139 Ethyl 2-(2-(naphthalen-1-yl)acetamido)-5-nitrothiophene-3-carboxylate CAS No. 477491-09-1

Ethyl 2-(2-(naphthalen-1-yl)acetamido)-5-nitrothiophene-3-carboxylate

Cat. No.: B2430139
CAS No.: 477491-09-1
M. Wt: 384.41
InChI Key: VSDWERLAGROJRO-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(naphthalen-1-yl)acetamido)-5-nitrothiophene-3-carboxylate is a complex organic compound that features a naphthalene ring, an acetamido group, a nitrothiophene ring, and an ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-(naphthalen-1-yl)acetamido)-5-nitrothiophene-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of 2-(naphthalen-1-yl)acetic acid, which is then converted to its corresponding acetamido derivative through an amide formation reaction. This intermediate is then subjected to nitration to introduce the nitro group on the thiophene ring. Finally, esterification with ethanol yields the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-(naphthalen-1-yl)acetamido)-5-nitrothiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 2-(2-(naphthalen-1-yl)acetamido)-5-nitrothiophene-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-(2-(naphthalen-1-yl)acetamido)-5-nitrothiophene-3-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The naphthalene ring and acetamido group may also interact with proteins or enzymes, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

    2-(1-Naphthyl)acetamide: Shares the naphthalene and acetamido groups but lacks the nitrothiophene ring.

    N-(2-Naphthyl)acetamide: Similar structure but with different substitution patterns on the naphthalene ring.

    Ethyl 2-(2-(naphthalen-1-yl)acetamido)acetate: Lacks the nitro group and thiophene ring.

Uniqueness

Ethyl 2-(2-(naphthalen-1-yl)acetamido)-5-nitrothiophene-3-carboxylate is unique due to the presence of the nitrothiophene ring, which imparts distinct electronic and steric properties. This makes it a valuable compound for specific applications in medicinal chemistry and materials science .

Properties

IUPAC Name

ethyl 2-[(2-naphthalen-1-ylacetyl)amino]-5-nitrothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O5S/c1-2-26-19(23)15-11-17(21(24)25)27-18(15)20-16(22)10-13-8-5-7-12-6-3-4-9-14(12)13/h3-9,11H,2,10H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSDWERLAGROJRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1)[N+](=O)[O-])NC(=O)CC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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